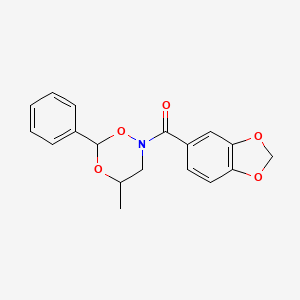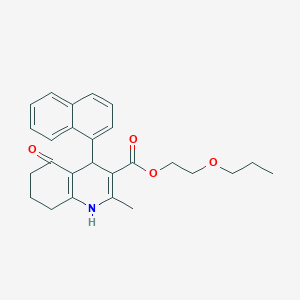![molecular formula C23H21N3O4S B11514133 3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11514133.png)
3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound featuring a unique structure that combines a nitrophenyl group, a phenylsulfonyl group, and a hexahydroimidazoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline typically involves multi-step organic reactions. One common route includes:
Formation of the Hexahydroimidazoisoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.
Attachment of the Phenylsulfonyl Group: This step usually involves sulfonylation reactions, where a sulfonyl group is added to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline |
InChI |
InChI=1S/C23H21N3O4S/c27-26(28)19-9-6-8-18(15-19)23-24-14-13-17-7-4-5-12-21(17)22(24)16-25(23)31(29,30)20-10-2-1-3-11-20/h1-12,15,22-23H,13-14,16H2 |
InChI Key |
BBJPPDOLVXDEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN(C2C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514056.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11514060.png)
![6-Amino-3-thiophen-2-yl-4-(4-trifluoromethyl-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11514069.png)

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11514081.png)
![N-[(1Z)-3-(2-chlorophenyl)-1-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-cyano-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11514089.png)
![1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone](/img/structure/B11514090.png)


![2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide](/img/structure/B11514104.png)
![7-(4-fluorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514107.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11514127.png)
